REACTION_SMILES
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[C:21].[CH3:16][N:17]([CH3:18])[CH:19]=[O:20].[CH3:1][c:2]1[c:3]2[c:7]([c:8]([OH:14])[c:9]([N+:11]([O-:12])=[O:13])[cH:10]1)[C:6](=[O:15])[CH2:5][CH2:4]2.[Pd:22]>>[CH3:1][c:2]1[c:3]2[c:7]([c:8]([OH:14])[c:9]([NH2:11])[cH:10]1)[C:6](=[O:15])[CH2:5][CH2:4]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc([N+](=O)[O-])c(O)c2c1CCC2=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Pd]
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Name
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Type
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product
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Smiles
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Cc1cc(N)c(O)c2c1CCC2=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |